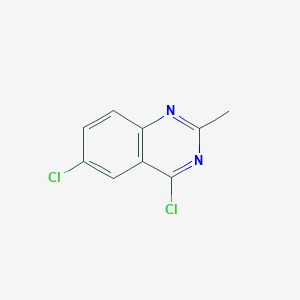

(1-Chloroisoquinolin-5-yl)methanol

Overview

Description

The compound “(1-Chloroisoquinolin-5-yl)methanol” is a chlorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds similar to quinoline but with a different position of the nitrogen atom. Chlorinated isoquinolines are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of chlorinated isoquinoline derivatives can be achieved through reactions involving isoquinoline with chlorinating agents. For instance, the synthesis of 1-dichloromethylisoquinoline is performed by reacting isoquinoline with carbon tetrachloride (CCl4) and methanol, catalyzed by iron-containing compounds. This reaction is a key step that can lead to the formation of 1-formylisoquinoline when treated with dimethyl sulfoxide .

Molecular Structure Analysis

The molecular structure of chlorinated isoquinoline derivatives can be complex. For example, in the case of 2,4-Dichloro-6-(8-quinolylaminomethylene)cyclohexa-2,4-dien-1-one methanol solvate, the main molecule exists in the keto form, and the crystal structure reveals a dihedral angle between the quinoline and benzene rings of 11.17°. Intramolecular hydrogen bonding is present, which can influence the stability and reactivity of the compound .

Chemical Reactions Analysis

Chlorinated isoquinolines can undergo various chemical reactions, including esterification under acid-catalyzed conditions. For example, 2-chloro-4-hydroxyquinoline-3-carboxylic acid reacts with methanol to form its corresponding ethyl ester. Such reactions are important for modifying the chemical properties of the compound for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated isoquinoline derivatives can be tailored by modifying their structure. For instance, the use of (2-chloroquinoline-3-yl) methanol as a capping agent for TiO2 nanoparticles results in improved dispersion and enhanced optical properties. The capped nanoparticles exhibit a higher band gap energy and reduced electron-hole recombination, which are beneficial for applications in photocatalysis and solar cells. The properties of such compounds are characterized using techniques like XRD, FE-SEM, FT-IR, XPS, UV-Vis, and PL spectroscopy .

Scientific Research Applications

Synthesis and Photophysical Properties :

- A study discussed the synthesis and photophysical properties of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, which were investigated in detail for their fluorescence spectra and quantum yield in methanol (Singh, Sindhu, & Khurana, 2015).

Impact on Lipid Dynamics :

- Research highlighted the effect of methanol on lipid dynamics, demonstrating that methanol significantly influences the structure-function relationship of bilayers, which is crucial in studies of biomembranes and proteolipids (Nguyen et al., 2019).

Antimicrobial Activity :

- A study on novel quinoline derivatives showed potent antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups was found to enhance the antimicrobial activity significantly (Desai, Patel, & Dave, 2016).

Metal Ion-Selective Lariat Ethers :

- Research on 5-chloro-8-hydroxyquinoline-substituted azacrown ethers revealed their high selectivity for certain metal ions, such as Mg(2+), Ca(2+), Cu(2+), and Ni(2+). These compounds have applications in analytical chemistry and metal ion sensing (Bordunov et al., 1996).

Cytotoxic Activity in Cancer Research :

- A study synthesized novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and evaluated their cytotoxic activity against human cancer cell lines, with some compounds showing potent cytotoxicity (Rao et al., 2014).

Electrochemical Utilization in Synthesis :

- Another study demonstrated an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method provides an efficient approach to synthesizing N-heterocycles (Liu, Xu, & Wei, 2021).

Fluorescent Labeling in Biomedical Analysis :

- A novel fluorophore, 6-methoxy-4-quinolone, was developed for biomedical analysis, showing strong fluorescence in a wide pH range, and high stability against light and heat. It was applied as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).

Safety and Hazards

properties

IUPAC Name |

(1-chloroisoquinolin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKDUVACNODXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloroisoquinolin-5-yl)methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)